1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16728730
InChI: InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)
SMILES:
Molecular Formula: C35H34F6N4O7
Molecular Weight: 736.7 g/mol

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC16728730

Molecular Formula: C35H34F6N4O7

Molecular Weight: 736.7 g/mol

* For research use only. Not for human or veterinary use.

1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C35H34F6N4O7
Molecular Weight 736.7 g/mol
IUPAC Name 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)
Standard InChI Key GPKQIEZLHVGJQH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Introduction

Chemical Structure and Nomenclature

Structural Features

The compound comprises a tetracyclic framework:

  • A 6,7-dihydro-4H-imidazo[4,5-c]pyridine core, which combines imidazole and pyridine rings fused at the 4,5- and c-positions.

  • A 2,2-diphenylacetyl group at position 5, introducing a ketone bridge between two phenyl rings.

  • A 4-(dimethylamino)-3-methylbenzyl substituent at position 1, providing a tertiary amine and methyl group for enhanced lipophilicity.

  • A carboxylic acid at position 6, which forms a 1:2 salt with trifluoroacetic acid (TFA) to improve solubility .

The stereochemistry at position 6 is specified as (S)-configuration, critical for receptor binding .

Molecular Formula:
C31H32N4O32C2HF3O2\text{C}_{31}\text{H}_{32}\text{N}_4\text{O}_3 \cdot 2\text{C}_2\text{HF}_3\text{O}_2
Molecular Weight: 736.67 g/mol .

Nomenclature and Identifiers

  • IUPAC Name: (6S)-1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid bis(trifluoroacetate) .

  • CAS Registry: 136676-91-0 .

  • InChI Key: Derived from the parent structure and TFA counterion .

Synthesis and Characterization

Synthetic Routes

The synthesis of PD123319 ditrifluoroacetate involves multi-step organic transformations:

Key Steps :

  • Formation of Imidazo[4,5-c]pyridine Core:

    • Condensation of 2-aminopyridine with phenacyl bromides yields 2-aryl imidazo[1,2-a]pyridines.

    • Vilsmeier-Haack formylation introduces a carbaldehyde group at position 3.

  • Claisen-Schmidt Condensation:

    • Reaction with 1,3-diphenyl-2-propan-1-one forms the diphenylacetyl moiety.

  • Stereoselective Reduction:

    • Catalytic hydrogenation achieves the (S)-configuration at position 6.

  • Salt Formation:

    • Treatment with trifluoroacetic acid yields the ditrifluoroacetate salt .

Improvements in Synthesis :

Earlier methods suffered from low yields (~40%) due to inefficient purification. Optimizations include:

  • Chromatographic Techniques: Use of reverse-phase HPLC for higher purity (>98%).

  • Crystallization: Ethanol/water mixtures enhance crystal formation.

Table 1: Comparison of Synthetic Methods

ParameterOriginal Method Improved Method
Yield40%68%
Purity90%98%
Key StepColumn ChromatographyReverse-Phase HPLC

Pharmacological Profile

Abdominal Aortic Aneurysm (AAA) Studies :

  • Augmentation of Angiotensin II (AngII) Effects:

    • Co-administration with AngII in LDL receptor<sup>−/−</sup> mice increased AAA incidence (67% vs. 33% in controls).

    • Maximal aortic diameter expanded by 32% compared to AngII alone.

Table 2: PD123319 Effects in AT2 Receptor Knockout Mice

ParameterAT2<sup>+/y</sup> + PD123319AT2<sup>−/y</sup> + PD123319
AAA Incidence70%65%
Aortic Diameter Increase1.9 ± 0.3 mm1.8 ± 0.4 mm

Notably, PD123319’s pro-aneurysmal effects persisted in AT2<sup>−/y</sup> mice, suggesting off-target mechanisms .

Research Applications

Cardiovascular Studies

PD123319 is widely used to delineate AT2 receptor roles in:

  • Hypertension: Attenuates vasodilation in rodent models.

  • Aortic Remodeling: Paradoxically exacerbates AngII-induced AAA despite AT2 antagonism .

Biochemical Probes

  • Receptor Localization: Radiolabeled derivatives map AT2 distribution in renal and cerebral tissues.

  • Signal Transduction: Inhibits AngII-mediated ERK phosphorylation in cell lines .

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